Home > Products > Screening Compounds P96356 > 6-(4-Ethoxyphenyl)pyrimidin-4-amine
6-(4-Ethoxyphenyl)pyrimidin-4-amine - 1368833-31-1

6-(4-Ethoxyphenyl)pyrimidin-4-amine

Catalog Number: EVT-1776990
CAS Number: 1368833-31-1
Molecular Formula: C12H13N3O
Molecular Weight: 215.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Tebufenpyrad

Tebufenpyrad is a commercialized insecticide. Research around tebufenpyrad accidentally led to the discovery of the fungicidal lead compound 3-ethyl-1-methyl-N-((2-phenylthiazol-4-yl)methyl)-1H-pyrazole-5-carboxamide [].

Relevance:

Compound Description:

This compound (abbreviated as 1a in the original paper []) emerged as a fungicidal lead compound during research related to the insecticide tebufenpyrad [].

Relevance:

5-Chloro-2,6-dimethyl-N-(1-(2-(p-tolyl)thiazol-4-yl)ethyl)pyrimidin-4-amine

HNPC-A9229 (5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine)

Compound Description:

HNPC-A9229 represents a highly optimized pyrimidin-4-amine derivative discovered during the search for novel pesticides []. This compound showcases excellent fungicidal activities against Puccinia sorghi and Erysiphe graminis, surpassing or matching the efficacy of several commercial fungicides including diflumetorim, tebuconazole, flusilazole, and isopyrazam []. Importantly, HNPC-A9229 exhibits lower toxicity to rats compared to its precursor, 5-chloro-2,6-dimethyl-N-(1-(2-(p-tolyl)thiazol-4-yl)ethyl)pyrimidin-4-amine [].

5-Chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U7)

Compound Description:

U7 is a pyrimidin-4-amine derivative that exhibits broad-spectrum insecticidal and fungicidal activity []. It demonstrates potent activity against Mythimna separata, Aphis medicagini, Tetranychus cinnabarinus, and Pseudoperonospora cubensis []. U7 inhibits acetylcholinesterase (AChE) with a distinct binding mode compared to the commercial insecticide flufenerim [].

Relevance:

5-Bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U8)

Compound Description:

Similar to U7, U8 is another pyrimidin-4-amine derivative that demonstrates broad-spectrum insecticidal and fungicidal activity []. It exhibits potent activity against Mythimna separata, Aphis medicagini, Tetranychus cinnabarinus, and Pseudoperonospora cubensis []. U8 also inhibits acetylcholinesterase (AChE) with a distinct binding mode compared to the commercial insecticide flufenerim [].

Relevance:

5-chloro-6-(difluoromethyl)-N-(2-(2-fluoro-4-methyl-5-((2,2,2-trifluoroethyl)thio)phenoxy)ethyl)pyrimidin-4-amine (T4)

Compound Description:

T4 is a pyrimidin-4-amine derivative synthesized and tested for its pesticidal activities []. This compound shows excellent acaricidal activity against Tetranychus urticae, with potency comparable to the commercial acaricide cyenopyrafen [].

Relevance:

5-chloro-6-(difluoromethyl)-2-methyl-N-(2-(3-((2,2,2-trifluoroethyl)thio)phenoxy)ethyl)pyrimidin-4-amine (T15)

T15, another pyrimidin-4-amine derivative, was synthesized and evaluated for its pesticidal activity []. It exhibits superior fungicidal activity against Puccinia sorghi compared to the commercial fungicide tebuconazole [].

Relevance:

N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine (19)

Compound Description:

This compound is a thieno[3,2-d]pyrimidin-4-amine derivative that exhibits inhibitory activity against Mycobacterium tuberculosis cytochrome bd oxidase (Cyt-bd) []. In the presence of the cytochrome bcc : aa 3 (QcrB) inhibitor Q203, compound 19 displayed ATP IC50 values ranging from 6 to 18 μM against various Mycobacterium strains [].

Relevance:

N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

This compound is a pyrrolo[2,3-d]pyrimidine derivative synthesized via a coupling reaction between 3-(4-Chlorophenoxy)phenyl)methanamine and 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine []. The compound was characterized by spectral analysis and further investigated through docking studies [].

1-(5-{4-amino-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2,3-dihydro-1H-indol-1-yl)-2-[3-(trifluoromethoxy)phenyl]ethan-1-one (22b)

Compound Description:

Compound 22b is a potent and selective inhibitor of receptor-interacting protein kinase 1 (RIPK1) []. It demonstrates strong binding affinity to RIPK1 (KD = 0.004 μM), potent enzymatic inhibition (IC50 = 0.011 μM), good kinase selectivity, and the ability to protect cells from necroptosis []. Additionally, compound 22b exhibited excellent antimetastasis activity in a B16 melanoma lung metastasis model and favorable pharmacokinetic properties [].

MPC-6827

Compound Description:

MPC-6827 is an anticancer agent that has progressed to Phase II clinical trials. Researchers synthesized a series of benzo-, pyrido-, or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives as potential bioisosteres of MPC-6827 [].

Relevance:

N-(3,5-dichlorophenyl)pyrido[2,3-d]pyrimidin-4-amine

Compound Description:

This compound is a pyrido[2,3-d]pyrimidin-4-amine derivative synthesized using a microwave-assisted Dimroth rearrangement, starting from 2-aminonicotinonitrile []. This method offered a time-saving and high-yielding approach compared to traditional heating methods [].

Relevance:

3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives

Compound Description:

This group of compounds represents a series of Src inhibitors investigated for their potential in treating triple-negative breast cancer (TNBC) [].

Relevance:

N-(3-((4-amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide (13an)

Compound Description:

13an is a multikinase inhibitor derived from a series of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives developed for the treatment of triple-negative breast cancer (TNBC) []. This compound exhibits potent inhibitory activity against Src, KDR, and several kinases involved in the MAPK signaling pathway []. 13an demonstrated potent anti-TNBC activities in vitro and in vivo, along with good pharmacokinetic properties and low toxicity [].

Relevance:

7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414)

Compound Description:

GSK2606414 is a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) []. It is orally available and inhibits PERK activation in cells, showing efficacy in inhibiting the growth of a human tumor xenograft in mice [].

Relevance:

Compound Description:

This compound acts as a highly selective and potent inhibitor of RET kinase, especially its gatekeeper mutants (V804L or V804M) commonly implicated in thyroid carcinoma []. This particular derivative demonstrates superior efficacy compared to existing RET inhibitors like cabozantinib and vandetanib []. Notably, it significantly inhibits the growth of thyroid cancer-derived TT cell lines and Ba/F3 cells harboring various RET mutations []. Docking studies reveal that the incorporated isoxazole moiety enhances binding affinity by forming an additional hydrogen bond with Lys758 [].

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidin-4-amine (L)

Compound Description:

Compound L is a pyrimidine derivative used as a ligand to synthesize a copper(II) complex, [CuLCl2] []. The complex formation is consistent regardless of the Cu:L molar ratio [].

Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines

Compound Description:

This series of compounds was designed as ATP-competitive inhibitors of the epidermal growth factor receptor (EGFR) []. Within this series:

  • Compound 5a exhibited potent and selective EGFR inhibitory activity with an IC50 of 36.7 nM [].
  • Compounds 4b and 5a showed notable antiproliferative activity against various cancer cell lines, including leukemia, central nervous system cancers, and non-small cell lung cancers overexpressing EGFR, with GI50 values around 10 nM [].
  • Mechanistically, 4b induced S-phase cell cycle arrest, while 5a caused G0/G1 arrest and increased P27(kip) expression [].

Compound Description:

This compound is a crucial intermediate in synthesizing a novel class of deoxycytidine kinase (dCK) inhibitors []. Researchers developed a practical, cost-effective synthesis for 1a involving a four-step telescoped process starting from 2,4-dichloro-5-fluoropyrimidine, achieving a 68% overall yield []. This method proved advantageous compared to a Mitsunobu-based approach [].

Relevance:

6-(4-Bromophenyl)-2-ethoxy-4-(4-ethoxyphenyl)nicotinonitrile

Compound Description:

This compound is a nicotinonitrile derivative whose structure was characterized via X-ray diffraction, revealing a non-planar conformation and various intramolecular and intermolecular interactions [].

N-(4-(6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide (FB)

Compound Description:

FB is a compound for which various crystal forms, including cocrystals, solvates, and hydrates, have been prepared and characterized using techniques like X-ray powder diffraction, thermal gravimetric analysis, and differential scanning calorimetry []. The study focused on understanding the hydrogen bonding patterns and conformational preferences of FB in different solid forms [].

Relevance:

6-(4-Fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivatives

Compound Description:

These compounds were synthesized and tested for their antiproliferative activity against the A375 human melanoma cell line []. Within this series, cyclic sulfamide derivatives (IIIa, IIIb, and IIIe) exhibited the most potent activity []:

  • IIIe showed an IC50 of 1.9 µM, displaying more potent activity than the reference drug Sorafenib (IC50 = 5.6 µM) [].

Relevance:

N-substituted 6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amines

Compound Description:

This series comprises seven compounds, six of which are fluorinated, characterized using 1H, 13C, 19F, and 2D NMR techniques (COSY, HMBC, and HSQC) [].

Relevance:

Compound Description:

These compounds represent a class of potent JmjC histone N-methyl lysine demethylase (KDM) inhibitors, specifically targeting the KDM4 (JMJD2) and KDM5 (JARID1) subfamilies []. They were developed through structure-based design from N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives []. These inhibitors bind to Fe(II) in the KDM active site, and substituents on the pyrazole moiety can interact with the histone peptide substrate binding site [].

Relevance:

This series of compounds was designed as potential V600EBRAF inhibitors, inspired by the structures of established V600EBRAF inhibitors []. The compounds link a terminal sulfonamide moiety to a pyrimidine ring through an ethylamine or propylamine bridge [].

Relevance:

Compound Description:

This group of compounds represents a novel class of selective indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors []. They were synthesized and evaluated for their ability to modulate the immune system, with potential applications in cancer treatment [].

Relevance:

5-(2-chloroethyl)-1-phenyl-6-(pyridin-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one derivatives

Compound Description:

This series of compounds was synthesized and evaluated for antifungal activity []. Within this series:

  • Compound 8IIId showed superior activity against Valsa mali (EC50 = 1.93 mg/L) compared to the commercial fungicide boscalid (EC50 = 6.71 mg/L) [].
  • Chiral derivatives of 8IIId, specifically 8Vc, exhibited even more potent antifungal activity against Valsa mali and Physalospora piricola with EC50 values of 0.22 and 0.55 mg/L, respectively []. Mechanistic studies indicated that 8Vc might exert its effects by altering mycelial morphology and increasing cell membrane permeability [].

N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines

Compound Description:

This series was designed to inhibit both epidermal growth factor receptor kinase (EGFR) and aurora kinase A (AURKA) simultaneously, a strategy thought to enhance antitumor effects and combat drug resistance [].

Pyrido[1,2-a]pyrimidin-4-imines

Compound Description:

This class of compounds was synthesized using a novel, copper(I)-catalyzed, one-pot reaction involving a [3+2] cycloaddition, ring-opening rearrangement, [4+2] cycloaddition, and aromatization cascade [].

Relevance:

Compound 5, a pyrimidine derivative, serves as a key precursor for synthesizing a range of new pyrazolopyrimidine derivatives, including compounds 6-9 and 10-14 []. These derivatives were designed and synthesized to explore their potential antiproliferative activities.

Compound Description:

This series of compounds was synthesized and evaluated for their hypolipidemic activity in a rat model of high-fat-diet-induced hyperlipidemia []. Several compounds within this series exhibited significant lipid-lowering effects.

Properties

CAS Number

1368833-31-1

Product Name

6-(4-Ethoxyphenyl)pyrimidin-4-amine

IUPAC Name

6-(4-ethoxyphenyl)pyrimidin-4-amine

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

InChI

InChI=1S/C12H13N3O/c1-2-16-10-5-3-9(4-6-10)11-7-12(13)15-8-14-11/h3-8H,2H2,1H3,(H2,13,14,15)

InChI Key

WDZUUOZXGSOBAW-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=CC(=NC=N2)N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NC=N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.